中间四(4-三氟甲基苯基)卟啉

描述

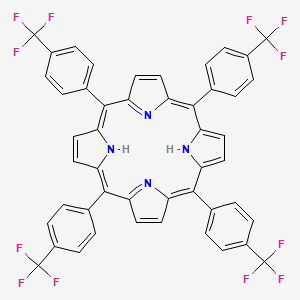

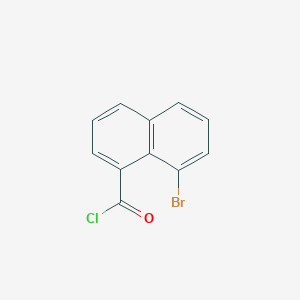

Meso-Tetra(4-trifluoromethylphenyl) porphine is a synthetic porphyrin specialty chemical . It has a molecular weight of 886.73 g/mol and a molecular formula of C48H26F12N4 . It is stored at room temperature and protected from light .

Synthesis Analysis

The synthesis of Meso-Tetra(4-trifluoromethylphenyl) porphine involves fluoroalkylation of porphyrins . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The structure of Meso-Tetra(4-trifluoromethylphenyl) porphine is based on the unsubstituted ring of porphine . It contains 18 π electrons along the main (shortest) cyclic pathway and meets Hückel’s 4n+2 rule for aromatic systems . This aromatic nature explains the intense color of porphyrins .Chemical Reactions Analysis

Meso-Tetra(4-trifluoromethylphenyl) porphine is involved in various chemical reactions. For instance, it has been used in the electroreduction of CO2 to CO, electrocatalytic H2 evolution, and catalytic degradation of organic dyes .Physical And Chemical Properties Analysis

Meso-Tetra(4-trifluoromethylphenyl) porphine has a molecular weight of 886.73 g/mol and a molecular formula of C48H26F12N4 . It is stored at room temperature and protected from light .科学研究应用

光动力治疗和抗菌应用

中间四(4-三氟甲基苯基)卟啉(TMPyP)由于其在光活化后产生高产率单线态氧和对 DNA 的强亲和力而成为一种有前景的光敏剂。这些特性使 TMPyP 适用于癌症治疗中的光动力疗法 (PDT)。研究已经探索了它的药代动力学、亚细胞定位、作用机制、组织生物分布和剂量测定。TMPyP-PDT 已与其他光敏剂和化疗剂相结合,以实现协同抗肿瘤作用并降低治疗耐药性。此外,TMPyP 的应用已扩展到抗菌 PDT、纳米颗粒介导的递送、受控药物释放、生物传感和 G-四链体稳定以抑制肿瘤生长,展示了其在癌症治疗之外的生物医学中的多功能性 (Garcia-Sampedro 等,2019)。

用于高级材料的氟化卟啉类

氟化卟啉类,包括中间全氟苯基卟啉 (TPPF20),由于氟基的存在而表现出增加的光和氧化稳定性。这些特性使其成为开发用于传感器、光子器件、太阳能电池组件、生物医学成像、治疗诊断和催化剂等应用的高级功能材料的理想选择。氟化卟啉类的可调物理化学、光电和磁性使其在医学和材料科学中的应用持续吸引着研究 (Aggarwal 等,2021)。

与 DNA 的结合相互作用

对阳离子卟啉(如 H2T4(5,10,15,20-四(N-甲基吡啶鎓-4-基)卟啉))与 DNA 结合相互作用的研究揭示了它们的治疗潜力。这些卟啉可以通过外部或插层与 DNA 结合,这受 DNA 底物的性质影响。这些加合物的稳定性由库仑相互作用、范德华力以及疏水效应支撑。竞争性结合研究强调,DNA 的碱基组成决定了结合模式,影响了这些卟啉在靶向细胞内 DNA 结构中的治疗应用 (McMillin 等,2005)。

未来方向

Porphyrin macrocycles and their supramolecular nanoassemblies, like Meso-Tetra(4-trifluoromethylphenyl) porphine, are being widely explored in energy harvesting, sensor development, catalysis, and medicine . Their potential as efficient functional layers for sensing devices and biomimetic nanoarchitectures is also being investigated .

作用机制

Target of Action

Meso-Tetra(4-trifluoromethylphenyl) porphine, a type of porphyrin macrocycle, primarily targets light-induced charge separation and electron/energy transfer properties . These targets play a crucial role in energy harvesting, sensor development, catalysis, and medicine .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This interaction results in the formation of photoresponsive porphyrin nanotubes . The photoconductivity of these nanotubes is determined to be as high as 3.1 × 10 −4 S m −1 .

Biochemical Pathways

The affected pathways involve light harvesting, energy transformation, and electron transport . The downstream effects include the generation of a stronger internal electric field for boosting charge separation and transfer, an increase in the specific surface area for providing more active sites, and a narrowing of the band gap to enhance visible light absorption .

Pharmacokinetics

The compound’s molecular weight is 88673 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the formation of hollow tubular nanostructures with open ends . These structures have a length of 0.4–0.8 μm, an inner diameter of 7–15 nm, and an outer diameter of 30–70 nm . The compound’s action also results in high photoconductive activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of iodine vapor and salicylate anions down to the millimolar range can affect the sensor properties of the porphyrin nanotubes . .

属性

IUPAC Name |

5,10,15,20-tetrakis[4-(trifluoromethyl)phenyl]-21,23-dihydroporphyrin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26F12N4/c49-45(50,51)29-9-1-25(2-10-29)41-33-17-19-35(61-33)42(26-3-11-30(12-4-26)46(52,53)54)37-21-23-39(63-37)44(28-7-15-32(16-8-28)48(58,59)60)40-24-22-38(64-40)43(36-20-18-34(41)62-36)27-5-13-31(14-6-27)47(55,56)57/h1-24,61,64H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKISIYIWFSIZIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(F)(F)F)C8=CC=C(C=C8)C(F)(F)F)C=C4)C9=CC=C(C=C9)C(F)(F)F)N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26F12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-Chloro-3-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethylindolium iodide](/img/structure/B3144909.png)

![2-[2,3-Dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl-trimethylazanium;hydroxide](/img/structure/B3144916.png)